[1-(1-benzothiophen-4-yl)propan-2-yl](methyl)amine hydrochloride
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Overview
Description
1-(1-benzothiophen-4-yl)propan-2-ylamine hydrochloride: is a chemical compound that belongs to the class of benzothiophene derivatives Benzothiophene is a heterocyclic compound containing a sulfur atom fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-benzothiophen-4-yl)propan-2-ylamine hydrochloride typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Substitution Reactions: The benzothiophene core is then subjected to substitution reactions to introduce the propan-2-yl and methylamine groups. This can be achieved using reagents like alkyl halides and amines under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Material Science: It is utilized in the development of organic semiconductors and light-emitting diodes (OLEDs).
Biology and Medicine:
Pharmacology: The compound exhibits potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Studies: It is used in studying the interactions between small molecules and biological macromolecules.
Industry:
Corrosion Inhibitors: The compound is employed in formulations to prevent corrosion in industrial equipment.
Organic Electronics: It is used in the fabrication of organic field-effect transistors (OFETs).
Mechanism of Action
The mechanism of action of 1-(1-benzothiophen-4-yl)propan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Benzo[d]thiazole-2-thiol derivatives: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Benzo[b]thiophen-2-yl derivatives: These compounds are structurally related and have applications in medicinal chemistry and material science.
Uniqueness:
Structural Features: The presence of the propan-2-yl and methylamine groups in 1-(1-benzothiophen-4-yl)propan-2-ylamine hydrochloride imparts unique chemical and biological properties.
Applications: The compound’s versatility in various fields, including catalysis, pharmacology, and material science, distinguishes it from other benzothiophene derivatives.
Properties
CAS No. |
2742659-25-0 |
---|---|
Molecular Formula |
C12H16ClNS |
Molecular Weight |
241.8 |
Purity |
95 |
Origin of Product |
United States |
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